Flosequinoxan

Übersicht

Beschreibung

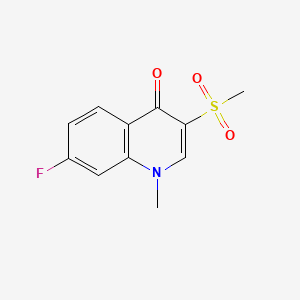

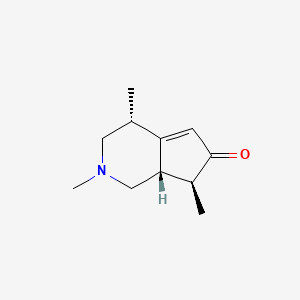

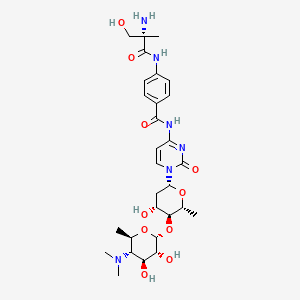

Flosequinoxan is a synthetic quinolone derivative known for its vasodilatory properties. It is an active metabolite of flosequinan, which is used in the treatment of congestive heart failure. This compound exhibits both arterial and venous vasodilation, making it a unique compound in the field of cardiovascular therapeutics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Flosequinoxan can be synthesized through multiple routes. One common method involves the ring closure of β-keto sulfoxides with ortho esters. Another approach is the cyclisation of anilinoacrylates. These methods require specific reaction conditions, including controlled temperatures and the use of catalysts to facilitate the reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization and the use of high-performance liquid chromatography (HPLC) for quality control .

Analyse Chemischer Reaktionen

Types of Reactions: Flosequinoxan undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

Flosequinoxan has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and mechanisms of quinolone derivatives.

Biology: this compound is used to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine: It is primarily used in the treatment of congestive heart failure due to its vasodilatory properties.

Wirkmechanismus

Flosequinoxan exerts its effects by increasing the phosphorylation state of regulatory proteins such as phospholamban and the inhibitory subunit of troponin. This leads to enhanced relaxation of cardiac muscle and improved cardiac output. The compound also inhibits phosphorylase phosphatase activity, contributing to its positive inotropic effects .

Vergleich Mit ähnlichen Verbindungen

Flosequinan: The parent compound of flosequinoxan, known for its vasodilatory properties.

Ciprofloxacin: A fluoroquinolone antibiotic with similar structural features but different pharmacological effects.

Levofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity compared to this compound .

Uniqueness: this compound is unique due to its dual action as both an arterial and venous vasodilator. Unlike other quinolones primarily used as antibiotics, this compound’s primary application is in cardiovascular therapy, making it a valuable compound in the treatment of heart failure .

Eigenschaften

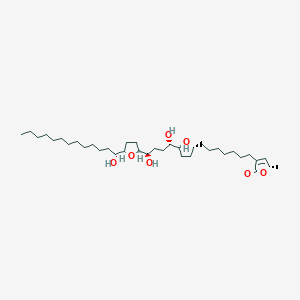

IUPAC Name |

7-fluoro-1-methyl-3-methylsulfonylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3S/c1-13-6-10(17(2,15)16)11(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMVHPMHCIKNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90997910 | |

| Record name | 7-Fluoro-3-(methanesulfonyl)-1-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76568-68-8 | |

| Record name | Flosequinoxan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076568688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Fluoro-3-(methanesulfonyl)-1-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Flosequinoxan?

A1: While the provided abstracts don't delve into the specific molecular target of this compound, they highlight its potent vasodilatory effects. [, ] Research indicates that this compound, similar to its parent compound Flosequinan, likely acts as a selective inhibitor of phosphodiesterase III (PDE3). This inhibition leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately resulting in smooth muscle relaxation and vasodilation. []

Q2: How does this compound compare to other agents used to treat heart failure in terms of its effects on human muscle?

A2: this compound demonstrates a unique pharmacological profile compared to other heart failure treatments. Unlike Milrinone, which exhibits balanced vasodilatory and positive inotropic effects at similar concentrations, this compound primarily induces vasodilation at lower concentrations. [] Ouabain, conversely, causes vasoconstriction and positive inotropy. [] Diltiazem acts as a vasodilator at low concentrations but displays negative inotropic effects at higher doses. [] Captopril shows minor arterial relaxation and negative inotropy. [] this compound's distinct balanced vasodilatory action on both arterial and venous smooth muscle distinguishes it from these agents. []

Q3: What is the metabolic pathway of Flosequinan, and how does it relate to this compound?

A3: Flosequinan undergoes extensive first-pass metabolism, primarily to its active sulphone metabolite, this compound. [] This metabolic conversion significantly impacts the pharmacokinetics of both compounds. While Flosequinan exhibits rapid elimination with a short half-life (approximately 1.4 hours), this compound demonstrates a much slower elimination profile with a mean half-life of 25 hours. [] This difference highlights the importance of considering both Flosequinan and this compound's pharmacokinetic properties when evaluating therapeutic outcomes.

Q4: How does hepatic dysfunction affect the pharmacokinetics of Flosequinan and this compound?

A4: Hepatic dysfunction significantly alters the pharmacokinetics of Flosequinan. Patients with compromised liver function exhibit elevated Flosequinan concentrations, reflected in increased AUC, Cmax, and prolonged half-life compared to healthy individuals. [] This suggests a reduced metabolic clearance of Flosequinan in these patients. Interestingly, this compound's AUC remains unaffected by hepatic dysfunction, though its time to peak concentration is prolonged, and Cmax is reduced. [] This supports the hypothesis of a decreased rate of Flosequinan metabolism to this compound in the context of liver impairment. []

Q5: Are there any known synthetic routes for Flosequinan and this compound?

A5: Yes, two primary synthetic routes have been described for both Flosequinan and this compound. [] One approach involves the ring closure of β-keto sulfoxides (specifically compounds 12 or 13) with ortho esters. [] The second method utilizes the cyclization of anilinoacrylates (compounds 23, 28, or 29) as a key step. [] These synthetic strategies highlight the chemical complexity of these molecules and provide insights into potential approaches for producing them for research and development purposes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chloro-6-fluorophenyl)methylthio]-4-ethyl-5-(2-furanyl)-1,2,4-triazole](/img/structure/B1197615.png)